Seneganolide

Übersicht

Beschreibung

Seneganolide is a compound that is isolated from the heartwoods of Khaya senegalensis . It is a type of Triterpenoids and is usually found in powder form . It has been identified to have insect antifeeding activity .

Molecular Structure Analysis

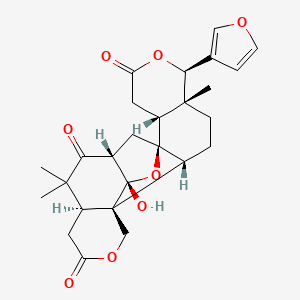

Seneganolide has a molecular formula of C26H30O8 and a molecular weight of 470.5 g/mol . It contains a total of 70 bonds, including 40 non-H bonds, 8 multiple bonds, 1 rotatable bond, 3 double bonds, 5 aromatic bonds, 3 five-membered rings, 5 six-membered rings, 1 eight-membered ring, 3 nine-membered rings, 3 ten-membered rings, 2 twelve-membered rings, 2 aliphatic esters, and 1 aliphatic ketone .Wissenschaftliche Forschungsanwendungen

Insect Antifeedant

Seneganolide, a new mexicanolide type rings B,D-seco limonoid, was isolated as an insect antifeedant from the stem bark of Kyaya senegalensis (Meliaceae) . The antifeedant activity was tested by a conventional leaf disk method . This suggests that Seneganolide could be used in pest control and plant protection.

Cytotoxicity

Seneganolide A, along with other limonoids, was isolated from the fruits of Khaya ivorensis . All these compounds were evaluated for their cytotoxicity against five tumor cell lines . This indicates that Seneganolide could have potential applications in cancer research and treatment.

Structural Diversity and Bioactivity

Meliaceous limonoids, the major metabolites of the Meliaceae family, have attracted great interest in the natural products field due to their structural diversity and broad range of bioactivities . As a member of this family, Seneganolide contributes to this diversity and could be used in various bioactivity studies.

Safety And Hazards

Eigenschaften

IUPAC Name |

(1S,2R,6R,7R,10R,11S,16S,19S,20S)-6-(furan-3-yl)-20-hydroxy-7,17,17-trimethyl-5,13,21-trioxahexacyclo[17.2.1.01,10.02,7.011,16.011,20]docosane-4,14,18-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O8/c1-22(2)16-8-18(27)32-12-24(16)15-4-6-23(3)17(9-19(28)33-21(23)13-5-7-31-11-13)25(15)10-14(20(22)29)26(24,30)34-25/h5,7,11,14-17,21,30H,4,6,8-10,12H2,1-3H3/t14-,15+,16-,17+,21-,23+,24+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOKSDWKSSMHBF-MQELVVIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)OCC23C4CCC5(C(C46CC(C1=O)C3(O6)O)CC(=O)OC5C7=COC=C7)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@@]4([C@@H]1CC(=O)O[C@H]2C5=COC=C5)C[C@H]6C(=O)C([C@H]7[C@@]3([C@]6(O4)O)COC(=O)C7)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Seneganolide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Seneganolide and where is it found?

A1: Seneganolide is a naturally occurring limonoid, specifically classified as a mexicanolide, known for its insect antifeedant properties. [, ] It was first isolated from the stem bark of the Khaya senegalensis tree, also known as African mahogany. [] This tree species is predominantly found in African countries. [] Later, Seneganolide was also isolated from the fruits of Khaya senegalensis growing in Vietnam. []

Q2: How does Seneganolide exhibit its insect antifeedant activity?

A2: While the exact mechanism of action of Seneganolide remains to be fully elucidated, its antifeedant activity was demonstrated through a conventional leaf disk method. [] This suggests that Seneganolide likely interacts with the insect's chemoreceptors, deterring them from feeding on treated plant material. Further research is needed to understand the specific molecular targets and downstream effects of Seneganolide in insects.

Q3: What is the chemical structure of Seneganolide?

A3: Seneganolide is a unique mexicanolide with a rings B,D-seco limonoid structure. [] Unfortunately, the specific molecular formula and weight are not provided in the given abstracts. To determine the spectroscopic data, one would need to refer to the full research articles.

Q4: Besides its antifeedant activity, has Seneganolide been investigated for other biological activities?

A4: Interestingly, while initially identified as an antifeedant, Seneganolide's co-isolation with other limonoids possessing cytotoxic activities [] hints at its potential for broader biological activity. Further research is necessary to explore these possibilities and uncover potential applications in other fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.